molecular formula C20H19N3O5 B2596608 N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide CAS No. 887896-93-7

N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide

Cat. No.: B2596608
CAS No.: 887896-93-7
M. Wt: 381.388
InChI Key: RMUDINCFDDDSOB-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and antibacterial research. This compound features a benzofuran core, a structure known for its diverse biological activities, conjugated with a pivalamido group and a 4-nitrophenyl carboxamide moiety. The incorporation of these specific pharmacophores is designed to enhance biological activity and metabolic stability. Compounds with benzofuran and carboxamide structures have been extensively studied for their potent effects against a range of multidrug-resistant bacterial pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis . The strategic inclusion of the carboxamide group is a common feature in many anti-infective agents, as this functional group can be crucial for interacting with bacterial enzyme targets . Researchers utilize this chemical reagent primarily as a scaffold for developing novel antimicrobial agents. Its mechanism of action is believed to involve interference with essential bacterial enzymes, potentially through inhibition of targets like dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway, or other critical cellular processes . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-20(2,3)19(25)22-16-14-6-4-5-7-15(14)28-17(16)18(24)21-12-8-10-13(11-9-12)23(26)27/h4-11H,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUDINCFDDDSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide typically involves multiple steps One common method starts with the preparation of the benzofuran core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the nitration of the phenyl ring to introduce the nitro group, which can be carried out using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The nitro group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed

    Reduction: Formation of N-(4-aminophenyl)-3-pivalamidobenzofuran-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzofuran ring system can interact with various enzymes and receptors. The pivalamide group may enhance the compound’s stability and bioavailability. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3-Methylbenzamido)-N-(4-Nitrophenyl)-1-Benzofuran-2-Carboxamide

Key Differences :

  • Substituent at Position 3 : The analog features a 3-methylbenzamido group instead of the pivalamido group.
  • Molecular Weight : 415.41 g/mol (analog) vs. an estimated 444.44 g/mol for the target compound (due to the bulkier pivalamido group).

Table 1: Structural and Physicochemical Comparison

Property Target Compound 3-(3-Methylbenzamido)-N-(4-Nitrophenyl)-1-Benzofuran-2-Carboxamide
IUPAC Name N-(4-Nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide 3-(3-Methylbenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Molecular Formula C24H20N4O5 (estimated) C23H17N3O5
Molecular Weight 444.44 (estimated) 415.41
Substituent at Position 3 Pivalamido (tert-butyl) 3-Methylbenzamido
Synthetic Accessibility Moderate (requires pivaloyl chloride) Moderate (uses methylbenzoyl chloride)
Benzofuran-2-Carboxamide Derivatives with Piperazine Moieties

A piperazine-containing benzofuran-2-carboxamide (Compound 31 in ) shares the benzofuran core but differs in substituents:

  • Key Features : Incorporates a 2,3-dichlorophenyl-piperazine group and a hydroxylated butyl chain.
  • Physicochemical Properties : Higher molecular weight (563.83 g/mol) due to the piperazine and chlorine substituents. The HCl salt has a melting point of 209–212°C, indicating high crystallinity .

Table 2: Comparison with Piperazine-Modified Analogs

Property Target Compound Compound 31
Molecular Weight 444.44 (estimated) 563.83
Substituents Pivalamido, 4-nitrophenyl Piperazine, 2,3-dichlorophenyl, hydroxyl
Melting Point Not available 209–212°C (HCl salt)
Thiadiazole Derivatives ()

While structurally distinct, thiadiazole derivatives (e.g., Compound 14) highlight the role of substituents in antimicrobial activity:

  • Activity Data : Compound 14 showed superior antibacterial activity against Bacillus mycoides compared to controls, suggesting that electron-withdrawing groups (e.g., nitro) enhance activity .
  • Relevance to Target Compound : The 4-nitrophenyl group in the target compound may similarly improve antimicrobial potency, though this requires experimental validation.

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